molecular formula C20H12BrN5O3 B2762298 (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide CAS No. 1252566-53-2

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide

货号: B2762298
CAS 编号: 1252566-53-2
分子量: 450.252
InChI 键: NKJNIFWOVYXNFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H12BrN5O3 and its molecular weight is 450.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure features a pyrazole ring, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the cyano and benzoxazole moieties. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are essential to confirm the molecular structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.63Induction of apoptosis via p53 activation
U937 (leukemia)10.38Cell cycle arrest and apoptosis
A549 (lung cancer)12.50Inhibition of proliferation

Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways, similar to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLStrong inhibition
Escherichia coli16 µg/mLModerate inhibition
Pseudomonas aeruginosa32 µg/mLWeak inhibition

The presence of the bromophenyl group enhances the compound's lipophilicity, which is believed to contribute to its antimicrobial efficacy by facilitating membrane penetration .

Case Studies

Case Study 1: Breast Cancer Treatment
A study involving MCF-7 cells treated with this compound revealed significant cytotoxicity. Flow cytometry analysis indicated that the compound increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, suggesting a robust mechanism for inducing cell death in breast cancer cells .

Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a strong inhibitory effect at low concentrations, indicating potential for development as an antibacterial agent. The study emphasized the need for further exploration into its mechanism of action and potential as a therapeutic agent against resistant strains .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with key proteins involved in cancer cell survival and proliferation, supporting its role as a potential lead compound in drug discovery .

属性

IUPAC Name

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN5O3/c21-14-3-1-11(2-4-14)18-13(10-23-26-18)7-12(9-22)19(27)24-15-5-6-17-16(8-15)25-20(28)29-17/h1-8,10H,(H,23,26)(H,24,27)(H,25,28)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJNIFWOVYXNFQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OC(=O)N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC4=C(C=C3)OC(=O)N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。